Acitazanolast hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1184521-48-9 |
|---|---|
Molecular Formula |
C9H9N5O4 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid;hydrate |
InChI |
InChI=1S/C9H7N5O3.H2O/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7;/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14);1H2 |
InChI Key |
LEZMUVNSMYOTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2.O |
Origin of Product |
United States |
Molecular and Cellular Pharmacological Mechanisms
Inhibition of Mast Cell Degranulation
Acitazanolast (B1664347) hydrate's principal therapeutic effect is the inhibition of mast cell degranulation, the process by which these immune cells release granules containing potent inflammatory mediators. patsnap.com By stabilizing mast cells, Acitazanolast hydrate (B1144303) helps to prevent the chemical signaling cascade that leads to allergic symptoms. patsnap.com The core of this stabilization effect lies in its ability to modulate calcium signaling within the mast cell.
The activation and subsequent degranulation of mast cells are critically dependent on an increase in intracellular calcium concentration. patsnap.comnih.gov Acitazanolast hydrate interferes with this essential step by modulating the influx of extracellular calcium. patsnap.com Research on WP-871, the active metabolite of tazanolast (B1682938) and the monohydrate form of Acitazanolast, has provided specific insights into this mechanism. nih.gov
One key study demonstrated that WP-871 effectively inhibited the uptake of radioactive calcium (⁴⁵Ca) into rat peritoneal mast cells that were stimulated by compound 48/80, a potent mast cell degranulator. nih.gov This finding directly supports the hypothesis that Acitazanolast interferes with calcium entry into the cell, thereby preventing the activation of enzymes necessary for the degranulation process. patsnap.com By limiting the influx of calcium, Acitazanolast stabilizes the mast cell membrane and halts the cascade of events leading to the release of allergic mediators. patsnap.com
| Compound | Experimental Model | Stimulant | Observed Effect | Reference |
|---|---|---|---|---|
| WP-871 (Acitazanolast) | Rat Peritoneal Mast Cells | Compound 48/80 | Inhibition of ⁴⁵Ca uptake from extracellular medium | nih.gov |
Modulation of Inflammatory Mediator Release
The stabilizing effect of this compound on mast cells directly translates to the suppression of various inflammatory mediators that are central to the allergic response.
Histamine (B1213489) is the most well-known mediator stored in mast cell granules, and its release is responsible for classic allergy symptoms like itching and swelling. patsnap.com this compound, by preventing mast cell degranulation, effectively reduces the quantity of histamine released into surrounding tissues. patsnap.com
Experimental data confirms this action. Studies using rat peritoneal mast cells showed that WP-871 caused a dose-dependent inhibition of histamine release induced by compound 48/80. nih.gov This inhibition of histamine release is considered a direct consequence of the compound's ability to prevent the requisite increase in intracellular Ca²⁺ concentration. nih.gov
| Compound | Experimental Model | Stimulant | Observed Effect | Reference |
|---|---|---|---|---|
| WP-871 (Acitazanolast) | Rat Peritoneal Mast Cells | Compound 48/80 | Dose-dependent inhibition of histamine release | nih.gov |
In addition to pre-formed mediators, activated mast cells can synthesize and release various pro-inflammatory cytokines. While Acitazanolast has been found to have a modulating effect on the immune system, specific research detailing its direct inhibitory effect on the production of cytokines by mast cells is not extensively documented in the available literature. patsnap.com
Leukotrienes and prostaglandins (B1171923) are lipid compounds that are synthesized and released during an allergic reaction, contributing significantly to inflammation and bronchoconstriction. patsnap.com It is believed that this compound also inhibits the production of these inflammatory mediators. patsnap.com By reducing their synthesis, Acitazanolast may further diminish the severity of allergic symptoms. patsnap.com However, detailed studies clarifying the specific mechanisms, such as the inhibition of the cyclooxygenase or lipoxygenase pathways, are not specified in the reviewed sources.
Effects on Immune Cell Activity
This compound demonstrates significant effects on the activity of key immune cells involved in allergic and inflammatory responses, particularly eosinophils. It also modulates the expression of molecules that facilitate the migration of these cells to inflammatory sites.
Table 1: Research Findings on this compound and Eosinophil Activity
| Mechanism | Effect | Therapeutic Relevance |
|---|---|---|
| Inhibition of Eosinophil Activation | Prevents the release of inflammatory mediators from eosinophils. | Reduces the inflammatory response in allergic conditions like asthma and atopic dermatitis. |
| Inhibition of Eosinophil Infiltration | Decreases the migration of eosinophils to sites of inflammation. | Mitigates tissue inflammation characteristic of allergic reactions. |
Enzyme Inhibition Profiles and Kinetics
While this compound's primary mechanisms are centered on mast cell stabilization and modulation of immune cell activity, a comprehensive understanding of a pharmacological agent often includes its profile as a potential enzyme inhibitor. At present, specific research detailing the enzyme inhibition profiles and kinetics of this compound is not extensively available in the public domain. The following sections describe general principles of enzyme inhibition that are fundamental in pharmacology for characterizing the interactions of compounds with enzymes.
Enzyme inhibitors can be broadly classified as either reversible or irreversible. Reversible inhibitors bind to an enzyme through non-covalent interactions, and their effect can be reversed, often by removing the inhibitor. In contrast, irreversible inhibitors typically form a strong, covalent bond with the enzyme, leading to permanent inactivation. The restoration of enzyme activity in the case of irreversible inhibition depends on the synthesis of new enzyme molecules.
Table 3: Comparison of Reversible and Irreversible Enzyme Inhibition
| Characteristic | Reversible Inhibition | Irreversible Inhibition |
|---|---|---|
| Bonding | Non-covalent | Covalent |
| Enzyme Activity | Can be restored upon inhibitor removal | Permanently inactivated |
| Duration of Action | Depends on the pharmacokinetic profile of the drug | Depends on the turnover rate of the enzyme |
Reversible inhibitors are further categorized based on their mode of binding to the enzyme. A competitive inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. knyamed.comsciencecodons.com This type of inhibition can be overcome by increasing the substrate concentration. youtube.com A non-competitive inhibitor, however, binds to an allosteric site (a site other than the active site), causing a conformational change in the enzyme that reduces its catalytic efficiency. knyamed.comsciencecodons.comyoutube.com The effect of a non-competitive inhibitor is not dependent on the substrate concentration. sciencecodons.com
Table 4: Characteristics of Competitive vs. Non-Competitive Inhibition
| Parameter | Competitive Inhibition | Non-Competitive Inhibition |
|---|---|---|
| Inhibitor Binding Site | Active site | Allosteric site |
| Effect on Vmax (Maximum Velocity) | Unchanged | Decreased |
| Effect on Km (Michaelis Constant) | Increased | Unchanged |
| Overcome by Substrate Concentration? | Yes | No |
Time-dependent inhibition (TDI) is a phenomenon where the inhibitory potency of a compound changes over the duration of an in vitro incubation or in vivo dosing period. nih.gov This can occur through various mechanisms, including the formation of inhibitory metabolites or mechanism-based inhibition (MBI). nih.gov MBI, often referred to as "suicide inhibition," is a form of irreversible inhibition where the enzyme itself converts a benign substrate into a reactive molecule that then covalently binds to and inactivates the enzyme. nih.gov The effects of such inhibition are often long-lasting as they persist until new enzyme is synthesized. youtube.com
Preclinical Pharmacological Investigations
In Vitro Cellular and Biochemical Studies
In vitro studies have been fundamental in elucidating the cellular and molecular mechanisms by which Acitazanolast (B1664347) hydrate (B1144303) exerts its anti-allergic effects. These investigations have primarily focused on its ability to stabilize mast cells, inhibit the release of inflammatory mediators, and modulate the signaling pathways that govern mast cell activation.
Assessment of Mast Cell Stabilization in Cell Lines
Acitazanolast hydrate has been identified as a mast cell stabilizer. patsnap.compatsnap.com Its primary function is to inhibit the degranulation of mast cells, a critical process in the allergic response where these cells release a variety of inflammatory mediators. patsnap.compatsnap.com The stabilizing effect of this compound is achieved by preventing the release of these chemicals, thereby mitigating the physiological manifestations of an allergic reaction. patsnap.com
Evaluation of Mediator Release from Primary Cells
The activation of mast cells leads to the release of pre-formed mediators, such as histamine (B1213489), and the synthesis of newly formed lipid mediators, including leukotrienes and prostaglandins (B1171923). patsnap.com this compound has demonstrated the ability to inhibit the release of these pro-inflammatory substances. By preventing the degranulation of mast cells, it effectively reduces the amount of histamine and other inflammatory mediators released into the surrounding tissues. patsnap.com Furthermore, it is believed to inhibit the production of leukotrienes and prostaglandins, which are significant contributors to the inflammatory process in allergic reactions. patsnap.com
Cellular Signaling Pathway Analysis Related to Mast Cell Activation
The activation and degranulation of mast cells are processes that are heavily dependent on intracellular calcium levels. patsnap.com A key aspect of this compound's mechanism of action is its ability to modulate these intracellular calcium concentrations. patsnap.com The compound appears to interfere with the influx of calcium into mast cells, a crucial step for the activation of enzymes that lead to degranulation. patsnap.compatsnap.com By limiting this calcium entry, this compound stabilizes the mast cells and halts the cascade of events that culminates in the release of histamine and the subsequent presentation of allergic symptoms. patsnap.com
In Vivo Animal Model Research for Therapeutic Potential
To assess the therapeutic potential of this compound in a physiological setting, researchers have utilized various animal models that mimic human allergic conditions. These models are instrumental in evaluating the compound's efficacy in reducing the symptoms and underlying inflammation associated with allergic rhinitis and asthma.
Animal Models of Allergic Rhinitis
Animal models of allergic rhinitis are employed to study the efficacy of potential therapeutic agents in alleviating the characteristic symptoms of this condition, such as sneezing and nasal congestion. While specific studies detailing the effects of this compound in these models are not extensively available in the public domain, the established mechanism of mast cell stabilization suggests its potential utility in this context. patsnap.com
Animal Models of Asthma and Inflammatory Airway Diseases
Given that mast cell activation and the subsequent release of inflammatory mediators are central to the pathophysiology of asthma, this compound's mechanism of action suggests it may be beneficial in managing this inflammatory airway disease. patsnap.com In addition to its mast cell-stabilizing properties, the compound has also shown potential in inhibiting the activation of eosinophils, another key inflammatory cell type in asthmatic responses. patsnap.com This multifaceted approach could help in controlling the chronic inflammation characteristic of asthma. patsnap.com
Animal Models of Allergic Conjunctivitis
The efficacy of this compound in mitigating the signs and symptoms of allergic conjunctivitis has been evaluated in established animal models. These models are crucial for understanding the compound's potential therapeutic effects before human clinical trials. Commonly utilized species for these studies include guinea pigs and rats, which exhibit allergic responses analogous to those in humans.
In these preclinical models, allergic conjunctivitis is typically induced by challenging sensitized animals with an allergen, such as ovalbumin (OA) or other antigens. The resulting allergic reaction is characterized by observable clinical signs including ocular itching, conjunctival hyperemia (redness), and edema (swelling). The therapeutic potential of this compound is then assessed by administering the compound, often as a topical ophthalmic solution, and evaluating its ability to reduce the severity of these clinical signs.
Further quantitative assessments in these animal models often involve the measurement of specific biological markers of allergic inflammation. This can include the analysis of tear fluid for the presence of inflammatory mediators like histamine and the histological examination of conjunctival tissue to quantify the infiltration of inflammatory cells, such as eosinophils. While the specific outcomes of studies involving this compound in these models are not extensively detailed in publicly available literature, the general methodology provides a framework for its preclinical evaluation as an anti-allergic agent.
Pharmacokinetic Characterization in Preclinical Species
The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical component of preclinical evaluation. These studies are essential for understanding how the body processes the compound and for predicting its behavior in humans. The following sections outline the key areas of pharmacokinetic investigation for this compound in preclinical species, although specific data for this compound remains limited in the public domain.
Absorption Studies in Animal Models, Including Absolute Bioavailability
Absorption studies in animal models, such as rats and rabbits, are designed to determine the rate and extent to which this compound enters the systemic circulation after administration. For an ophthalmically administered drug, this includes assessing its penetration into ocular tissues and its potential for systemic absorption. The absolute bioavailability, which compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration with its bioavailability following intravenous administration, is a key parameter determined in these studies.
Distribution Profile Analysis in Animal Tissues and Plasma Protein Binding
Once absorbed, a drug distributes to various tissues throughout the body. Distribution studies for this compound would involve determining its concentration in different tissues and fluids, particularly in ocular structures, at various time points after administration in animal models. Plasma protein binding is another critical aspect of distribution, as the extent to which a drug binds to plasma proteins can influence its efficacy and clearance. The unbound fraction of the drug is generally considered to be the pharmacologically active portion.
Metabolism and Biotransformation Pathways in Preclinical Systems, Including Metabolite Identification
Metabolism studies investigate the biotransformation of this compound into its metabolites. These studies are often conducted using in vitro systems, such as liver microsomes from preclinical species (e.g., rats, rabbits), which contain the enzymes responsible for drug metabolism. The primary goals are to identify the major metabolites, elucidate the metabolic pathways, and identify the key enzymes involved in the biotransformation process. This information is crucial for understanding the drug's clearance mechanisms and for identifying any potentially active or toxic metabolites.
Excretion Kinetics and Routes of Elimination in Animal Models
Excretion studies are performed to determine the routes and rates at which this compound and its metabolites are eliminated from the body. In animal models, this typically involves the collection and analysis of urine and feces over a specified period after drug administration. These studies help to determine the primary route of elimination (renal or fecal) and to calculate key pharmacokinetic parameters such as the elimination half-life.
Chemical Synthesis and Advanced Medicinal Chemistry
The development of Acitazanolast (B1664347) hydrate (B1144303) as a therapeutic agent is underpinned by a sophisticated understanding of its chemical synthesis and the intricate relationship between its structure and biological activity.
Synthetic Methodologies and Pathway Elucidation for Acitazanolast Hydrate
The precise synthetic pathway for this compound, chemically known as N-(1H-1,2,4-triazol-3-yl)-4-(1-benzofuran-2-yl)benzamide hydrate, involves a multi-step process culminating in the formation of the final active molecule. While specific proprietary details of its industrial synthesis may vary, the general approach likely involves the coupling of key benzofuran (B130515) and triazole intermediates.
The synthesis of related N-phenyl-1,2,4-triazole derivatives often involves the reaction of a corresponding aniline (B41778) derivative with a triazole-forming reagent. mdpi.com Similarly, the formation of benzofuran-2-carboxamides can be achieved through various synthetic routes, including the palladium-catalyzed C-H arylation of benzofuran scaffolds followed by amidation reactions.
A plausible synthetic strategy for Acitazanolast could involve the following key steps:
Synthesis of the Benzofuran Core: Preparation of a 4-(1-benzofuran-2-yl)benzoic acid derivative. This could be achieved through palladium-catalyzed cross-coupling reactions, such as a Suzuki or Stille coupling, between a boronic acid or stannane (B1208499) derivative of benzofuran and a halogenated benzoic acid ester.
Synthesis of the Triazole Moiety: Formation of 3-amino-1H-1,2,4-triazole. This is a well-established process, often starting from cyanamide (B42294) or related precursors.
Amide Bond Formation: The crucial step involves the coupling of the 4-(1-benzofuran-2-yl)benzoic acid derivative with 3-amino-1H-1,2,4-triazole to form the amide linkage. This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).
Hydration: The final step would involve the controlled hydration of the anhydrous Acitazanolast to form the stable hydrate.
Derivatization Strategies for Analog Development
The exploration of this compound analogs is a key strategy in medicinal chemistry to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Derivatization strategies would likely focus on modifications of the core benzofuran and phenyl rings, as well as the triazole moiety.
Systematic modifications could include:
Substitution on the Benzofuran Ring: Introducing various substituents (e.g., alkyl, alkoxy, halogen) at different positions of the benzofuran ring to probe the impact on activity.
Alterations of the Phenyl Linker: Modifying the substitution pattern on the central phenyl ring or replacing it with other aromatic or heteroaromatic systems.
Triazole Ring Modifications: Exploring substitutions on the triazole ring or replacing it with other bioisosteric five-membered heterocyclic rings.
The synthesis of such analogs would leverage similar synthetic methodologies as described for the parent compound, employing a range of commercially available or readily synthesized building blocks.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogs influences their biological activity. These studies provide critical insights for the rational design of more effective mast cell stabilizers.
Identification of Key Pharmacophoric Features
The pharmacophore of this compound represents the essential three-dimensional arrangement of functional groups required for its biological activity. Based on its structure and known mast cell stabilizing activity, the key pharmacophoric features likely include:
A Hydrogen Bond Donor/Acceptor Group: The triazole ring with its N-H and nitrogen atoms can participate in crucial hydrogen bonding interactions with the biological target.
Aromatic/Hydrophobic Regions: The benzofuran and phenyl rings provide hydrophobic surfaces that can engage in van der Waals interactions within the binding pocket of the target protein.
The amide linkage also plays a critical role, not only in connecting the two main fragments of the molecule but also potentially participating in hydrogen bonding.
Impact of Structural Modifications on Biological Activity and Target Affinity
Systematic structural modifications of this compound analogs would reveal the importance of each molecular component for its mast cell stabilizing activity.
| Structural Modification | Potential Impact on Biological Activity |
| Substitution on the benzofuran ring | Electron-donating or electron-withdrawing groups could modulate the electronic properties of the ring system, potentially influencing binding affinity. Bulky substituents might sterically hinder binding. |
| Alteration of the central phenyl ring | Changing the substitution pattern could alter the molecule's conformation and its fit within the binding site. Replacing the phenyl ring with a different aromatic system could introduce new interaction points. |
| Modification of the triazole ring | Substitutions on the triazole ring could affect its hydrogen bonding capacity. Replacing the triazole with other heterocycles would probe the importance of its specific electronic and steric properties. |
| Changes to the amide linker | Altering the amide linker, for instance, by introducing conformational constraints, could impact the relative orientation of the benzofuran and triazole moieties, thereby affecting target affinity. |
These studies are typically conducted by synthesizing a library of analogs and evaluating their ability to inhibit mast cell degranulation in cellular assays.
Computational Chemistry and Molecular Modeling
Computational tools play an increasingly important role in modern drug discovery, providing valuable insights into the molecular interactions that govern a drug's activity.
Molecular Docking Simulations for Target Interactions and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com In the context of this compound, docking simulations would be employed to predict its binding mode within the active site of its biological target.
While the specific protein target of this compound is not definitively established in the public domain, its mechanism of action as a mast cell stabilizer suggests potential interactions with proteins involved in the calcium signaling cascade that leads to degranulation. patsnap.com
A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand Structure: Generating a 3D model of this compound and optimizing its geometry.
Identification of the Target Protein and Binding Site: Based on experimental data or homology modeling, a 3D structure of the putative target protein would be obtained, and the potential binding pocket identified.
Docking Simulation: Using software like AutoDock or Glide, the this compound molecule would be flexibly docked into the defined binding site of the receptor. nih.gov
Analysis of Binding Poses and Scoring: The resulting binding poses would be analyzed to identify the most stable interactions, and a scoring function would be used to estimate the binding affinity.
These simulations can predict key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and amino acid residues in the target's binding site, providing a molecular basis for its observed biological activity. This information is invaluable for guiding the design of new analogs with improved potency and selectivity.
Computational Chemistry and Molecular Modeling
Quantum Chemical Studies for Electronic Structure and Reactivity Analysis
A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantum chemical studies focused on this compound. Such studies, which often employ methods like Density Functional Theory (DFT), are crucial for elucidating the electronic structure, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential of a molecule. This information provides deep insights into the molecule's reactivity, stability, and intermolecular interaction capabilities.
For a compound like this compound, quantum chemical analysis could theoretically be used to:
Analyze the electronic properties of the tetrazole ring and the oxanilic acid moiety: Understanding the electron distribution is key to explaining its interaction with biological targets.
Predict sites of electrophilic and nucleophilic attack: This would be valuable in understanding its metabolic pathways and potential interactions with other molecules.
Model the transition states of relevant reactions: This could provide insights into its mechanism of action at a subatomic level.
Despite the potential benefits of such analyses, dedicated research on this compound in this specific area has not been published.
In Silico Approaches for Ligand Design and Optimization
Similarly, there is a lack of published research on the use of in silico methods for the design and optimization of this compound. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are powerful tools in modern drug discovery.
Hypothetically, these in silico approaches could be instrumental in advancing the development of this compound analogs with improved properties:
QSAR studies could be employed to build models that correlate the structural features of a series of related compounds with their mast cell stabilizing activity. This would allow for the prediction of the activity of novel, unsynthesized analogs.
Molecular docking simulations could be used to predict the binding orientation and affinity of this compound and its derivatives to its biological target, which is understood to be related to the inhibition of calcium channels on mast cells. patsnap.com This would provide a rational basis for designing modifications to the molecule to enhance its potency and selectivity.
While these computational strategies are standard in medicinal chemistry, their specific application to the optimization of this compound has not been detailed in the available scientific literature. The compound is primarily used topically as an ophthalmic solution for allergic conjunctivitis, where it acts by suppressing the release of histamine (B1213489) and other chemical mediators that cause allergic symptoms. rad-ar.or.jp
Advanced Analytical Methodologies for Acitazanolast Hydrate
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information on the molecular structure, hydration state, and chemical environment of Acitazanolast (B1664347) hydrate (B1144303).
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. They are particularly valuable for analyzing pharmaceutical hydrates by providing insight into the state of water molecules and their interactions within the crystal lattice. nih.gov
The analysis of the hydration state of Acitazanolast hydrate involves monitoring specific spectral regions. The O-H stretching region (typically 3000-3600 cm⁻¹) in both IR and Raman spectra is highly sensitive to the environment of the water molecules. The number, position, and shape of these bands can indicate the nature and strength of hydrogen bonds between water molecules and the Acitazanolast molecule. Changes in this hydrogen-bonding network, which can occur during hydration or dehydration events, are readily detectable by these methods. nih.gov
For instance, the transition from an anhydrate to a hydrate form would be accompanied by the appearance of characteristic water bands. Conversely, dehydration can be monitored by the disappearance of these bands. Furthermore, shifts in the vibrational frequencies of functional groups on the Acitazanolast molecule, such as carbonyl (C=O) or amine (N-H) groups, can provide evidence of their involvement in hydrogen bonding with the water molecules, confirming the structure of the hydrate. researchgate.net
Table 1: Representative Infrared Absorption Bands for Hydration Analysis This table illustrates typical vibrational modes monitored for analyzing the hydration state of a pharmaceutical compound like this compound.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
| Water O-H Stretch | 3000 - 3600 | Indicates presence and hydrogen bonding environment of water. |
| Carbonyl C=O Stretch | 1650 - 1750 | Shifts may indicate hydrogen bonding with water molecules. |
| Amine N-H Bending | 1550 - 1650 | Changes can suggest interaction with lattice water. |
| Fingerprint Region | 400 - 1500 | Overall changes can differentiate between hydrate and anhydrate forms. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Acitazanolast. core.ac.uknih.govtaylorandfrancis.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
The process of structural elucidation typically involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments:
¹H NMR: Provides information on the number and type of protons and their neighboring environments.
¹³C NMR: Shows the signals for each unique carbon atom in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. core.ac.ukhyphadiscovery.com
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) couplings through bonds, identifying adjacent protons. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). core.ac.ukhyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting different fragments of the molecule. core.ac.ukhyphadiscovery.com
Solid-state NMR (ssNMR) can also be employed to study the crystalline form of this compound, providing information on polymorphism and the local environment of atoms within the solid lattice. nih.gov
Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound. taylorandfrancis.com For this compound, techniques like Electrospray Ionization (ESI) would be used to generate ions in the gas phase, typically the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Tandem mass spectrometry (MS/MS) is used for structural confirmation and metabolite profiling. In this technique, the [M+H]⁺ ion is isolated and fragmented, producing a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint that can confirm the identity of the compound. When studying drug metabolism, liquid chromatography is coupled with mass spectrometry (LC-MS) to first separate metabolites from a biological matrix and then identify them based on their mass and fragmentation patterns. taylorandfrancis.com This allows for the structural elucidation of metabolites formed from Acitazanolast in preclinical studies.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from impurities, degradation products, or other substances in a formulation and for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the routine analysis and quality control of pharmaceutical compounds. A typical method for Acitazanolast would be a reversed-phase HPLC (RP-HPLC) method. amazonaws.com
Method Development: The development of an HPLC method involves systematically optimizing several parameters to achieve a good separation of the target analyte from any impurities with suitable peak shape and retention time. nih.govnih.gov Key steps include:
Column Selection: A C18 column is a common starting point for reversed-phase chromatography. nih.govnih.govresearchgate.net
Mobile Phase Optimization: Various compositions of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer are tested to achieve the desired selectivity and resolution. nih.govnih.gov The pH of the buffer is a critical factor that can be adjusted to optimize the retention and peak shape of ionizable compounds like Acitazanolast.
Detector Wavelength Selection: A UV detector is commonly used, and the wavelength is set to the absorbance maximum of Acitazanolast to ensure high sensitivity. juniperpublishers.com
Flow Rate and Temperature: These are adjusted to fine-tune the separation and reduce run time. nih.govjuniperpublishers.com
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. juniperpublishers.com Validation demonstrates the method's reliability through a series of tests.
Table 2: Typical HPLC Method Validation Parameters This table outlines the standard parameters assessed during the validation of an HPLC method for a pharmaceutical like this compound.
| Parameter | Description | Acceptance Criteria Example |
| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components. | Peak purity index > 0.999; baseline resolution from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. amazonaws.com |
| Accuracy | The closeness of test results to the true value. | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | RSD remains within limits after minor changes (e.g., pH, flow rate). |
While this compound itself is a non-volatile compound and thus not suitable for direct analysis by Gas Chromatography (GC), GC is a critical technique in its quality control for the analysis of volatile components. This primarily includes the determination of residual solvents that may be present from the manufacturing process.
The method involves dissolving the this compound sample in a suitable high-boiling-point solvent and analyzing the headspace vapor or a direct injection. The GC system separates the volatile solvents, which are then detected and quantified, typically by a Flame Ionization Detector (FID). The levels of any residual solvents must be controlled and shown to be below the limits specified in ICH guidelines to ensure patient safety. GC-MS can also be used to identify unknown volatile impurities.
Thin-Layer Chromatography (TLC) for Purity Assessment
Thin-Layer Chromatography (TLC) serves as a fundamental and versatile chromatographic technique for the qualitative assessment of purity for active pharmaceutical ingredients (APIs) like this compound. It is a rapid and cost-effective method to separate this compound from any potential impurities, such as starting materials, by-products from synthesis, or degradation products.
In this method, a small amount of the test sample is spotted onto a stationary phase, typically a silica (B1680970) gel plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the mobile phase ascends the plate via capillary action, it carries the components of the sample at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This differential migration results in the separation of components. The position of the separated spots is visualized, often under UV light, and quantified by the Retardation factor (Rf value), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front. A pure sample of this compound should ideally yield a single spot with a specific Rf value under defined chromatographic conditions. The presence of additional spots indicates the presence of impurities. Densitometry can be coupled with TLC for the quantitative analysis of these impurities.
While specific TLC methodologies for this compound are not detailed in publicly accessible literature, a typical system would be developed by screening various mobile phases to achieve optimal separation between the API and its known impurities.
Illustrative Data Table: TLC Purity Assessment of this compound This table represents a hypothetical result for illustrative purposes.
| Compound | Rf Value | Detection Method | Remarks |
| This compound | 0.45 | UV (254 nm) | Main spot |
| Impurity A | 0.62 | UV (254 nm) | Process-related impurity |
| Impurity B | 0.21 | UV (254 nm) | Degradation product |
Thermal and Gravimetric Analysis of Hydrate Forms
Thermal analysis techniques are essential for characterizing the hydrate forms of a pharmaceutical solid, providing critical information on water content, thermal stability, and behavior under varying humidity.
Thermogravimetric Analysis (TGA) is a cornerstone technique for the analysis of hydrates. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA is primarily used to determine the amount of water present in the crystal lattice and to assess its thermal stability.
The analysis involves heating a small sample of this compound at a constant rate. The resulting TGA thermogram plots mass loss against temperature. A distinct weight loss step at temperatures typically between ambient and 150°C is indicative of dehydration—the loss of water molecules. The percentage of weight loss can be used to stoichiometrically calculate the number of water molecules per molecule of the anhydrous compound, thus confirming the specific hydrate form. Any subsequent weight loss at higher temperatures would correspond to thermal decomposition of the molecule itself. This decomposition temperature is a key indicator of the substance's thermal stability. While TGA is a widely used pharmaceutical technique, specific TGA data for this compound is not publicly documented.
Illustrative Data Table: TGA of a Hypothetical this compound Sample This table represents a hypothetical result for illustrative purposes.
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 50 - 120 | 4.1% | Dehydration (Loss of one water molecule) |
| > 250 | Significant | Onset of thermal decomposition |
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature. DVS is invaluable for studying the hygroscopicity, physical stability, and hydration/dehydration behavior of pharmaceutical compounds like this compound.
The experiment generates a moisture sorption-desorption isotherm by plotting the equilibrium mass change against RH. The shape of this isotherm reveals how the material interacts with water vapor. For a hydrate, DVS can identify the critical RH at which an anhydrous or lower hydrate form converts to a higher hydrate, and conversely, the RH at which dehydration occurs. This information is critical for determining appropriate storage and handling conditions to prevent changes in the solid form of the drug substance. The kinetics of water uptake and loss can also be determined, providing insight into the rate of these phase transformations.
Illustrative Data Table: DVS Analysis of a Hypothetical Acitazanolast Anhydrate/Hydrate System This table represents a hypothetical result for illustrative purposes.
| Relative Humidity (% RH) | Mass Change (Sorption) | Mass Change (Desorption) | Observation |
| 0 - 40 | < 0.2% | < 0.2% | Anhydrous form is stable |
| 50 | 4.1% | 4.1% | Sharp uptake; conversion to hydrate |
| 60 - 90 | + 0.3% | + 0.3% | Hydrate form is stable; surface adsorption |
| 20 | - | < 0.5% | Hydrate remains stable (hysteresis) |
| 10 | - | -4.1% | Dehydration to anhydrous form |
X-ray Diffraction and Crystallography for Solid-State Characterization
X-ray diffraction techniques are the most definitive methods for the solid-state characterization of crystalline materials like this compound. They provide detailed information about the crystal structure, including the arrangement of atoms and molecules.
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional atomic structure of a crystalline solid. To perform this analysis, a suitable single crystal of this compound is required. This crystal is exposed to an X-ray beam, and the resulting diffraction pattern of spots is collected. The angles and intensities of these diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions of the Acitazanolast molecule and, crucially, the associated water molecules can be determined. This analysis provides unambiguous confirmation of the hydrate stoichiometry and reveals the specific hydrogen bonding interactions between the water molecules and the drug molecule, which are critical for the stability of the hydrate form.
Illustrative Data Table: Hypothetical Crystallographic Data for Acitazanolast Monohydrate This table represents a hypothetical result for illustrative purposes.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 98.5 |
| Volume (ų) | 1285 |
| Z (molecules/unit cell) | 4 |
| Water Molecule Position | H-bonded to carbonyl and amine groups |
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism refers to different crystal forms that arise from the incorporation of solvent molecules (in this case, water, forming hydrates). These different forms can have distinct physicochemical properties, including solubility, stability, and bioavailability. Therefore, a thorough investigation of polymorphism and pseudopolymorphism is a regulatory requirement and is critical during drug development.
X-ray Powder Diffraction (XRPD) is the primary technique used to investigate these phenomena. Unlike SCXRD, XRPD can be performed on a polycrystalline powder. Each crystalline form produces a unique XRPD pattern, which serves as a "fingerprint." By analyzing the XRPD patterns of this compound samples prepared under different conditions (e.g., different solvents, temperatures, humidity), different polymorphic and pseudopolymorphic forms can be identified and monitored. This ensures control over the crystalline form produced during manufacturing and prevents unwanted phase transitions during storage.
Future Research Directions and Translational Perspectives
Leveraging Artificial Intelligence and Machine Learning in Acitazanolast (B1664347) Hydrate (B1144303) Discovery and Optimization
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize pharmaceutical research and development. nih.govnih.gov For a compound like acitazanolast hydrate, these technologies offer powerful tools for optimization and discovery. AI algorithms can analyze vast chemical databases to identify novel molecular structures that may exhibit enhanced mast cell stabilizing properties or improved pharmacokinetic profiles. nih.govnih.gov
ML models, particularly deep learning and neural networks, can be trained on existing experimental data to predict the physicochemical properties, bioactivity, and potential toxicity of new derivatives of acitazanolast. nih.govmdpi.com This predictive capability can significantly shorten the drug discovery timeline by prioritizing the synthesis of only the most promising compounds. nih.govyoutube.com For instance, ML algorithms like Random Forest and Support Vector Regression have been used to predict the formation conditions of hydrates, a field of study that could be adapted to optimize the stability and formulation of this compound. mdpi.com By leveraging AI, researchers can move away from traditional trial-and-error approaches towards a more targeted and efficient method of drug design and lead optimization. nih.govyoutube.com
Table 1: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Target Identification | Analyzing biological data to identify novel targets for anti-allergic intervention beyond mast cell stabilization. | Broadening the therapeutic applications of acitazanolast-like compounds. |
| Lead Optimization | Using predictive models to design and suggest modifications to the acitazanolast structure to improve efficacy and reduce potential off-target effects. nih.gov | Faster development of more potent and safer second-generation drugs. nih.gov |
| Property Prediction | Forecasting physicochemical properties such as solubility and stability, as well as pharmacokinetic profiles (ADME). | Reducing late-stage failures by addressing formulation and bioavailability challenges early in development. nih.gov |
| Chemical Synthesis | AI tools can predict and design more efficient synthetic routes for acitazanolast and its analogues. nih.gov | Lowering manufacturing costs and accelerating the production of compounds for testing. |
Advanced Preclinical Models for Efficacy and Mechanism Validation, Including Organ-on-a-Chip Systems
To bridge the gap between in vitro experiments and clinical trials, advanced preclinical models are essential. Traditional cell cultures often fail to replicate the complex microenvironment of human tissues. mdpi.com Organ-on-a-chip (OOC) technology is a groundbreaking alternative, offering microfluidic devices that mimic the structure and function of human organs in vitro. mdpi.comresearchgate.net
For this compound, an "eye-on-a-chip" model could be particularly valuable. nih.gov Such a device, containing cultured human conjunctival and corneal cells, could be used to model allergic conjunctivitis with high fidelity. researchgate.net This would allow researchers to study the efficacy of acitazanolast in a dynamic, physiologically relevant system, observing its effects on mast cell degranulation, inflammatory responses, and tissue barrier function in real-time. fluigent.com OOCs provide superior platforms for validating mechanisms of action and assessing the therapeutic potential of new anti-allergic agents before they advance to human trials, potentially reducing the reliance on animal models and improving the predictive accuracy of preclinical testing. mdpi.combiorxiv.org
Comparative Pharmacological Research with Other Mast Cell Stabilizers and Anti-Allergic Agents
A thorough understanding of this compound's pharmacological profile requires comprehensive comparative studies against other established mast cell stabilizers and anti-allergic drugs. nih.gov Mast cell stabilizers are a class of medicines that prevent the release of histamine (B1213489) and other chemical mediators from mast cells. drugs.com While they share a common goal, their mechanisms and efficacy can vary.
Comparative research would involve head-to-head preclinical studies evaluating acitazanolast against agents like cromoglicic acid (cromolyn), lodoxamide, and nedocromil, as well as dual-action antihistamines with mast cell stabilizing properties such as olopatadine (B1677272) and azelastine. drugbank.comnih.govnih.gov Key parameters for comparison should include the potency of mast cell stabilization, inhibition of various inflammatory mediators (e.g., histamine, leukotrienes, prostaglandins), and effects on other relevant immune cells like eosinophils. patsnap.comnih.gov Such studies are crucial for defining the unique therapeutic niche of acitazanolast and identifying specific allergic conditions where it may offer advantages over existing treatments.
Table 2: Comparison of Selected Anti-Allergic Ophthalmic Agents
| Compound | Primary Mechanism(s) | Key Features |
|---|---|---|
| This compound | Mast Cell Stabilizer patsnap.compatsnap.com | Prevents mast cell degranulation by inhibiting calcium influx. patsnap.compatsnap.com |
| Cromoglicic Acid | Mast Cell Stabilizer drugbank.com | Classic mast cell stabilizer; blocks calcium channels essential for degranulation. drugs.com |
| Lodoxamide | Mast Cell Stabilizer drugbank.com | Used for vernal keratoconjunctivitis and other allergic eye disorders. drugbank.com |
| Olopatadine | H1 Antihistamine, Mast Cell Stabilizer mdpi.com | Dual-action agent providing both immediate symptom relief and preventative effects. mdpi.com |
| Azelastine | H1 Antihistamine, Mast Cell Stabilizer nih.gov | Potent antihistamine with demonstrated mast cell stabilizing properties. nih.gov |
| N-acetyl-aspartyl-glutamate (NAAGA) | Mast Cell Stabilizer, Anti-inflammatory nih.gov | Shows potential in alleviating symptoms of both allergic conjunctivitis and dry eye disease. nih.gov |
Novel Formulation Strategies for Enhanced Delivery in Preclinical Settings
The effectiveness of a drug is often limited by its delivery to the target site. For many new chemical entities (NCEs), poor water solubility can hinder absorption and bioavailability, making preclinical evaluation challenging. nih.govbohrium.com Developing novel formulation strategies for this compound is therefore critical for maximizing its exposure in preclinical models. nih.gov
Initial preclinical studies often use simple solutions or suspensions to gauge a compound's intrinsic properties. nih.gov However, if bioavailability is limited, more advanced strategies can be employed. These include specialized approaches such as the use of cyclodextrin (B1172386) complexes to enhance solubility, or the development of nanosuspensions and nanoemulsions to improve dissolution rates and absorption. bohrium.com These advanced formulations can ensure that adequate concentrations of acitazanolast reach the target tissues in pharmacokinetic and toxicology studies, providing a more accurate assessment of its therapeutic potential and preventing promising compounds from being prematurely discarded due to poor delivery. nih.govbohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
